

An In-depth Technical Guide to N-Hexylaniline: Chemical Properties and Structure

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Compound of Interest

Compound Name: *N-Hexylaniline*

Cat. No.: *B1594167*

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Introduction

N-Hexylaniline is a secondary aromatic amine that finds utility as a versatile intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals. Its structure, comprising a hexyl group attached to the nitrogen atom of an aniline molecule, imparts a combination of hydrophobic and hydrophilic properties, making it a subject of interest in material science and as a building block in drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **N-Hexylaniline**.

Chemical Structure

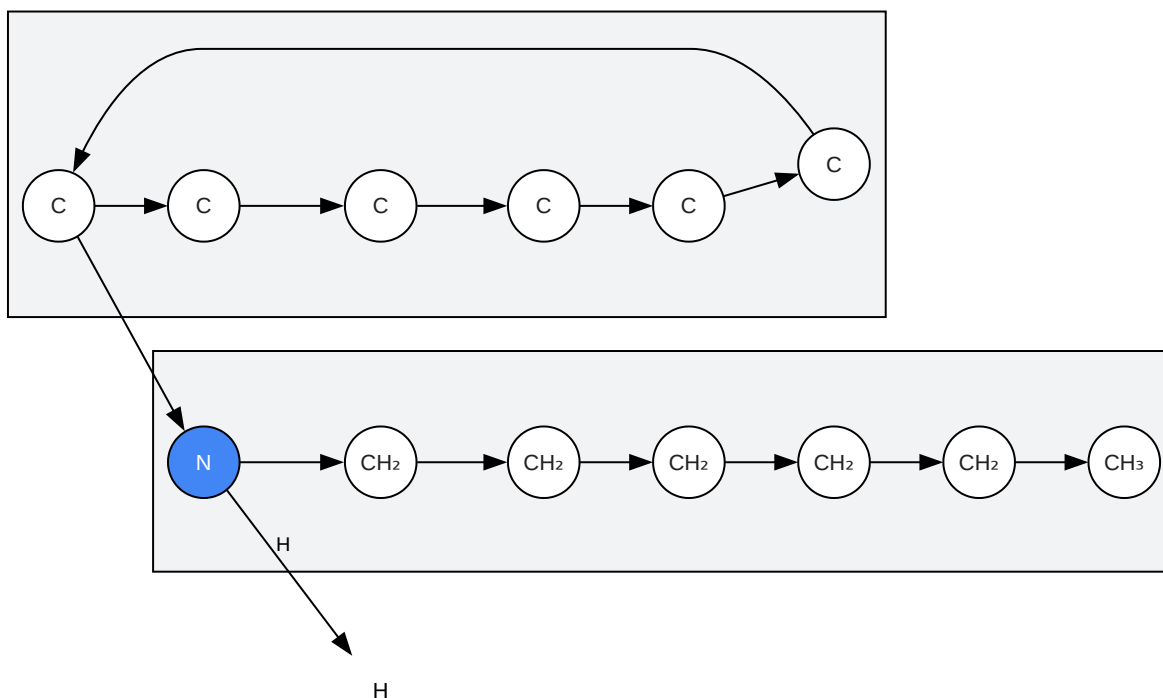
N-Hexylaniline consists of a phenyl group bonded to a secondary amine, which is further substituted with a hexyl chain. The systematic IUPAC name for this compound is **N-hexylaniline**.

Key Structural Identifiers:

- Molecular Formula: $C_{12}H_{19}N$ [\[1\]](#)
- SMILES: CCCCCNC1=CC=CC=C1[\[1\]](#)

- InChI: InChI=1S/C12H19N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3[1]
- InChIKey: OXHJCNSXYDSOFN-UHFFFAOYSA-N[1]

Molecular Structure of N-Hexylaniline



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Molecular structure of **N-Hexylaniline**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Hexylaniline** is presented in the table below. It is important to distinguish between **N-hexylaniline** (CAS: 4746-32-1) and its isomer 4-hexylaniline (CAS: 33228-45-4), as their properties may differ. The data below primarily pertains to **N-hexylaniline** unless otherwise specified.

Property	Value	Source
CAS Number	4746-32-1	[1]
Molecular Weight	177.29 g/mol	[1]
Appearance	Colorless to brown liquid	[1]
Boiling Point	140-145 °C at 15 mmHg	[1]
Density	0.8994 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5228	[1]
pKa	5.05 ± 0.50 (Predicted)	[1]
Flash Point	>110 °C (>230 °F) - closed cup	[1]
Water Solubility	Insoluble	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-Hexylaniline** are provided below. These protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.

Synthesis of N-Hexylaniline

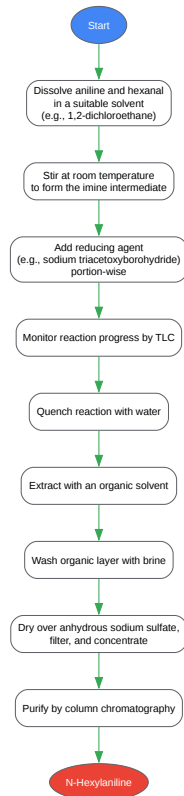
Two primary methods for the synthesis of **N-Hexylaniline** are reductive amination and N-alkylation.

1. Reductive Amination of Aniline with Hexanal

This method involves the reaction of aniline with hexanal to form an intermediate imine, which is then reduced in situ to **N-hexylaniline**. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]

Workflow Diagram:

Reductive Amination Workflow



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Workflow for the synthesis of **N-Hexylaniline** via reductive amination.

Methodology:

- To a solution of aniline (1.0 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane or tetrahydrofuran, add hexanal (1.1 equivalents).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine.
- Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

2. N-Alkylation of Aniline with 1-Bromohexane

This direct approach involves the nucleophilic substitution of 1-bromohexane with aniline in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Methodology:

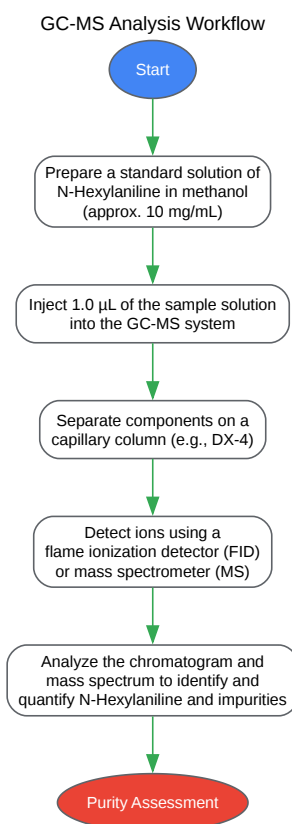
- In a round-bottom flask, combine aniline (1.0 equivalent), 1-bromohexane (1.2 equivalents), and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude **N-hexylaniline** by vacuum distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and purity determination of **N-Hexylaniline**. A validated method for the constitutional isomer 4-hexylaniline can be adapted.[3]

Workflow Diagram:



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General workflow for the GC-MS analysis of **N-Hexylaniline**.

Experimental Conditions (Adapted from 4-Hexylaniline analysis)[3]:

- Sample Preparation: Accurately weigh approximately 100 mg of **N-Hexylaniline** into a 10-mL volumetric flask and dissolve in methanol.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.

- Column: A 60-m × 0.32-mm, 85% polyethylene glycol–15% dimethylsilicone blend (DX-4) film column or equivalent.[3]
- Injection Volume: 1.0 µL with a split ratio of 80:1.[3]
- Oven Temperature: Isothermal at 195°C.[3]
- Detector: FID or MS. For MS, an electron ionization (EI) source is typically used.

High-Performance Liquid Chromatography (HPLC)

HPLC is another suitable method for the analysis of **N-Hexylaniline**, particularly for monitoring reaction progress and assessing purity. A reversed-phase method is commonly employed for aniline and its derivatives.[4][5]

Experimental Conditions (General Method):

- Column: A C18 reversed-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[5]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a suitable buffer (e.g., 0.05% sulfuric acid).[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 243 nm or 200 nm).[4][5]
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **N-Hexylaniline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, the protons of the hexyl chain, and the N-H proton.

- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring and the hexyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C-N stretching, and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of **N-Hexylaniline**, as well as fragmentation patterns characteristic of the structure.

Safety and Handling

N-Hexylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of **N-Hexylaniline** for professionals in research and development. The provided experimental protocols serve as a starting point for laboratory work, and optimization may be necessary to achieve desired results.

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